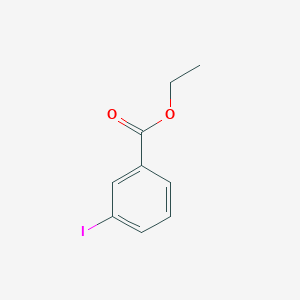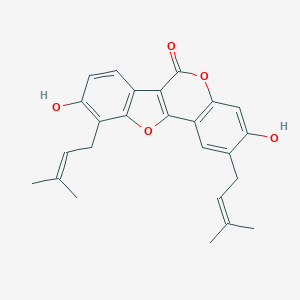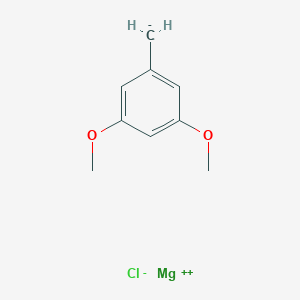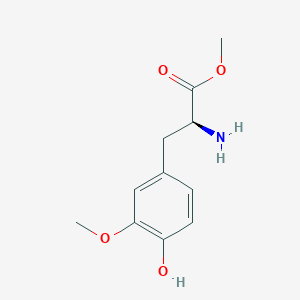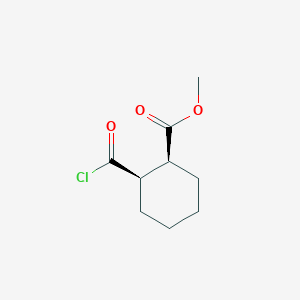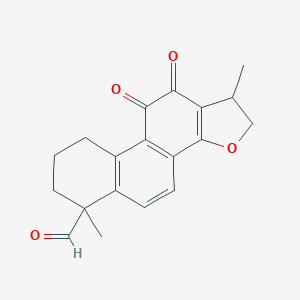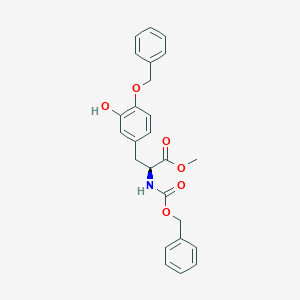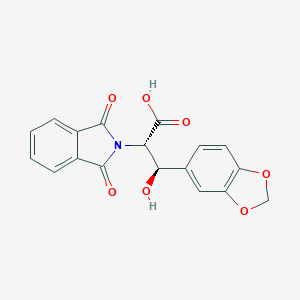
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa (1,3-BDO-N-P-DTD) is an important organic compound in the field of organic chemistry. It is a versatile building block used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has a wide range of applications in scientific research, as well as in industrial and medical applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa involves the reaction of 1,3-Benzodioxole with N-phthalimido DL-threo-Droxidopa in the presence of a suitable catalyst.
Starting Materials
1,3-Benzodioxole, N-phthalimido DL-threo-Droxidopa
Reaction
Step 1: Dissolve 1,3-Benzodioxole and N-phthalimido DL-threo-Droxidopa in a suitable solvent such as dichloromethane or chloroform., Step 2: Add a suitable catalyst such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF3.OEt2) to the reaction mixture., Step 3: Stir the reaction mixture at room temperature or at a suitable temperature for a suitable duration of time., Step 4: Quench the reaction by adding a suitable quenching agent such as water or sodium bicarbonate., Step 5: Extract the product using a suitable organic solvent such as ethyl acetate or diethyl ether., Step 6: Purify the product using column chromatography or recrystallization.
Mechanism Of Action
1,3-BDO-N-P-DTD acts as a nucleophile in the reaction sequence, forming a dioxolane intermediate. This intermediate is then hydrolyzed to form the desired product. The reaction is highly efficient and yields high purity products.
Biochemical And Physiological Effects
1,3-BDO-N-P-DTD has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have neuroprotective and anti-cancer properties. It has been shown to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Advantages And Limitations For Lab Experiments
1,3-BDO-N-P-DTD is a versatile building block for the synthesis of a wide range of compounds. It is highly efficient, yielding high purity products. However, it is important to note that the reaction is sensitive to temperature, pH, and other environmental factors, and must be carefully monitored and controlled.
Future Directions
1,3-BDO-N-P-DTD has numerous potential applications in scientific research, as well as in industrial and medical applications. Future research could focus on the development of new synthesis methods for 1,3-BDO-N-P-DTD, as well as the development of novel compounds derived from 1,3-BDO-N-P-DTD. Additionally, further research could be conducted to explore the biochemical and physiological effects of 1,3-BDO-N-P-DTD, as well as its potential therapeutic applications. Finally, further research could be conducted to explore the potential industrial applications of 1,3-BDO-N-P-DTD.
Scientific Research Applications
1,3-BDO-N-P-DTD is widely used in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of peptides, peptidomimetics, and other biomolecules. It has been used as a substrate for enzyme-catalyzed reactions, as well as in the synthesis of novel small molecules. It is also used in the synthesis of polymers, such as polyamides and polyurethanes.
properties
IUPAC Name |
(2S,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFOCUAXRJOPCJ-LSDHHAIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@H]([C@@H](C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

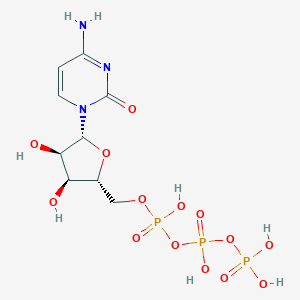
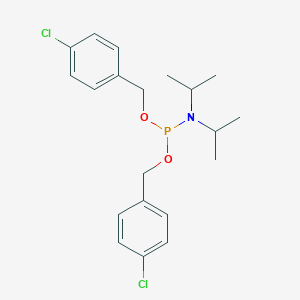
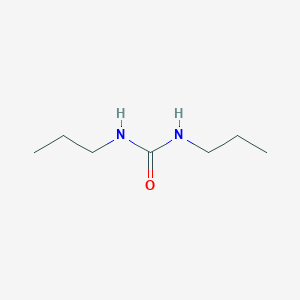
![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)
